molecular formula C23H24ClN3O2 B3020841 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide CAS No. 946215-13-0

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

Cat. No.: B3020841
CAS No.: 946215-13-0
M. Wt: 409.91
InChI Key: YLIGEHVONSVFOY-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a complex organic compound featuring a pyridazinone core substituted with a chlorophenyl group and a mesitylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the mesitylbutanamide moiety. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Mesitylbutanamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Disruption of Cellular Processes: Affecting key cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide: Similar structure but with a phenyl group instead of a mesityl group.

    4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-tolylbutanamide: Similar structure but with a tolyl group instead of a mesityl group.

Uniqueness

The uniqueness of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the mesityl group can influence the compound’s steric and electronic characteristics, potentially enhancing its activity or selectivity in certain applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-13-16(2)23(17(3)14-15)25-21(28)5-4-12-27-22(29)11-10-20(26-27)18-6-8-19(24)9-7-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIGEHVONSVFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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